molecular formula C8H6N2O2 B11917502 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11917502
M. Wt: 162.15 g/mol
InChI Key: MQUOEJIXJMXKLY-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxymethylene group can be introduced through subsequent reactions involving formylation or hydroxymethylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is unique due to its hydroxymethylene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-6-8(12)9-7-3-1-2-4-10(6)7/h1-5,12H

InChI Key

MQUOEJIXJMXKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)O

Origin of Product

United States

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